molecular formula C23H25BO3 B6323689 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096997-80-5

2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B6323689
CAS No.: 2096997-80-5
M. Wt: 360.3 g/mol
InChI Key: ORDNCBCLFHWJHT-UHFFFAOYSA-N
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Description

2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a benzyloxy group attached to a naphthyl ring and a dioxaborinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy-Naphthyl Intermediate: The initial step involves the reaction of 6-hydroxy-2-naphthaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 6-benzyloxy-2-naphthaldehyde.

    Formation of the Dioxaborinane Ring: The next step involves the reaction of 6-benzyloxy-2-naphthaldehyde with trimethyl borate and a suitable catalyst under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of dihydronaphthalenes.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The benzyloxy group and the naphthyl ring play crucial roles in its binding affinity and reactivity. The dioxaborinane moiety can participate in various chemical reactions, contributing to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyloxy-2-naphthylacetic acid
  • 6-Benzyloxy-2-naphthaldehyde
  • 2-Naphthol

Uniqueness

2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its combination of a benzyloxy group, a naphthyl ring, and a dioxaborinane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4,4,6-trimethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)21-11-9-20-14-22(12-10-19(20)13-21)25-16-18-7-5-4-6-8-18/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDNCBCLFHWJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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